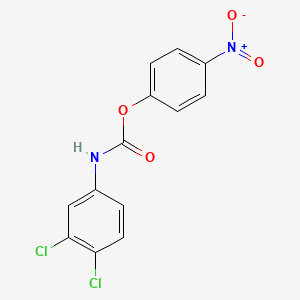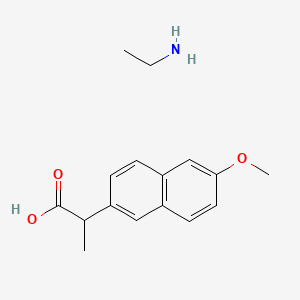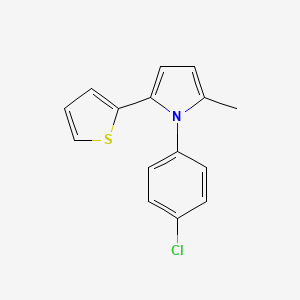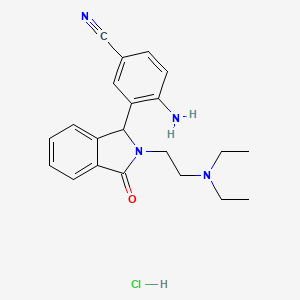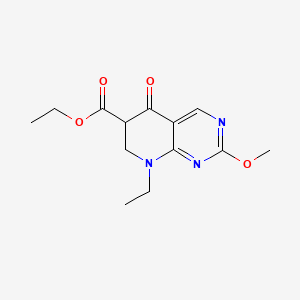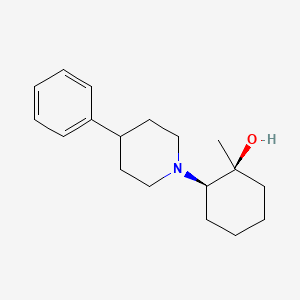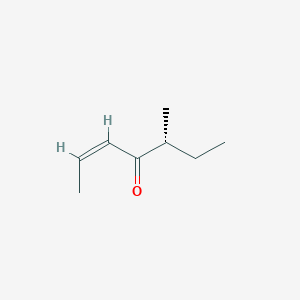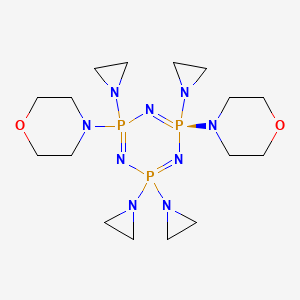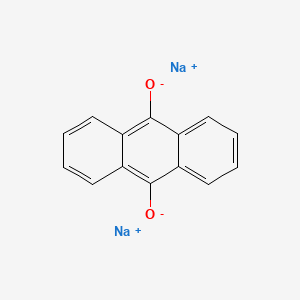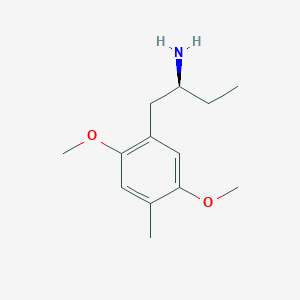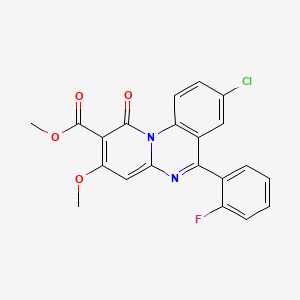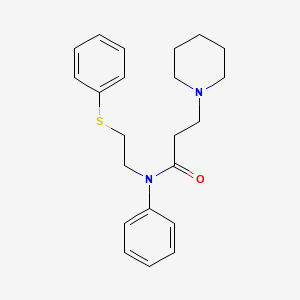
1-Piperidinepropionanilide, N-(2-(phenylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NM-593 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in biological and chemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NM-593 involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. For instance, one common method involves the use of anhydrous solvents and a series of purification steps to isolate NM-593 in its pure form .
Industrial Production Methods
In an industrial setting, the production of NM-593 is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound while maintaining high purity levels. The process often includes rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
NM-593 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: NM-593 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
NM-593 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which NM-593 exerts its effects involves its interaction with specific molecular targets. These interactions often lead to changes in cellular processes or chemical reactions. The pathways involved can vary depending on the application, but typically include binding to enzymes or receptors, altering their activity and leading to the desired outcome .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of NM-593
NM-593 stands out due to its versatility and wide range of applications. Unlike some similar compounds, it can be used in both biological and chemical research, making it a valuable tool for scientists across various disciplines .
Properties
CAS No. |
95129-42-3 |
|---|---|
Molecular Formula |
C22H28N2OS |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-phenyl-N-(2-phenylsulfanylethyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C22H28N2OS/c25-22(14-17-23-15-8-3-9-16-23)24(20-10-4-1-5-11-20)18-19-26-21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2 |
InChI Key |
MXSXCORCRDJWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N(CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



